![molecular formula C18H11F2N3O2S B2611380 N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-58-8](/img/structure/B2611380.png)
N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thieno[2,3-d]pyrimidine derivatives have been synthesized using various methods . The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a thieno[2,3-d]pyrimidine moiety, which is a fused ring system incorporating a thiophene and a pyrimidine .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to undergo a variety of chemical reactions . The exact reactions would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Pyrimidine derivatives can exhibit a range of properties depending on their substituents .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry
Thienopyrimidine derivatives are of significant interest in heterocyclic chemistry due to their unique structural features and potential for diverse biological activities. For instance, Clark and Hitiris (1984) explored the conversion of aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines, highlighting the synthetic versatility of thienopyrimidine compounds in creating complex heterocyclic systems (Clark & Hitiris, 1984).
Biological Activities
Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, showing significant activity against various fungi and bacteria (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antimicrobial Agents
El-Shehry et al. (2019) synthesized a series of thieno-pyrimidine derivatives and tested them for antibacterial and antifungal activity, demonstrating the potential of thienopyrimidine scaffolds in developing new antimicrobial agents (El-Shehry et al., 2019).
Synthesis and Characterization
Research on thienopyrimidine derivatives also includes their synthesis and characterization, which is crucial for understanding their properties and potential applications. For example, Al-Taisan et al. (2010) prepared various thieno[2,3-d]pyrimidines and examined their biological activities, highlighting the importance of structural elucidation in developing bioactive compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-13-7-10(19)4-5-12(13)20/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHVAORVGXVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

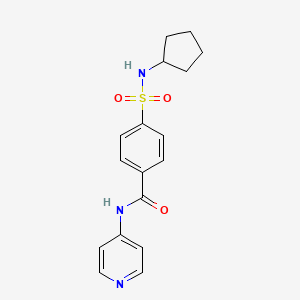

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
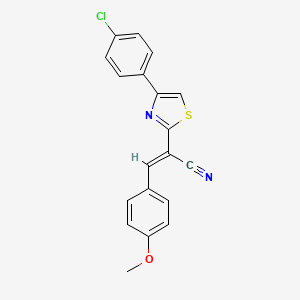
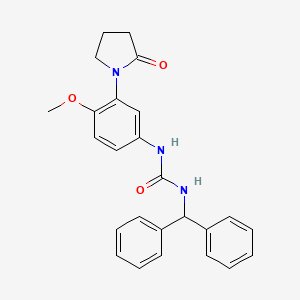
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)
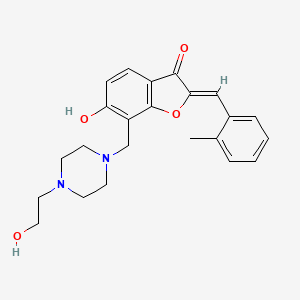


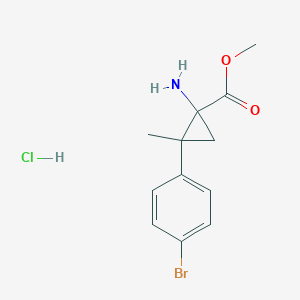
![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
